molecular formula C19H21ClFN3O B500342 N-(5-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide CAS No. 890600-19-8

N-(5-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

Cat. No.: B500342
CAS No.: 890600-19-8
M. Wt: 361.8g/mol
InChI Key: XRRIRIVFJAXBAY-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide (CAS 890600-19-8) is a chemical compound of significant interest in medicinal chemistry and neuroscience research. With a molecular formula of C19H21ClFN3O and a molecular weight of 361.84 g/mol, this phenylacetamide derivative features a piperazine core, a structure frequently investigated for its central nervous system (CNS) activity . Research on structurally similar N-phenylacetamide derivatives has demonstrated promising anticonvulsant properties in established animal models of epilepsy, such as the maximal electroshock (MES) test and the 6-Hz psychomotor seizure model, which is considered a model for therapy-resistant epilepsy . Furthermore, piperazine-based compounds are being explored as potential therapeutic agents for neurodegenerative diseases. Studies indicate that certain piperazine derivatives can act as agonists for TRPC6 channels, a mechanism that has shown neuroprotective effects by protecting dendritic spines from amyloid toxicity and rescuing long-term potentiation (LTP) deficits in models of Alzheimer's disease . The presence of both 5-chloro-2-methylphenyl and 4-fluorophenyl groups in its structure makes this compound a valuable scaffold for investigating structure-activity relationships (SAR) in the development of new pharmacotherapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O/c1-14-2-3-15(20)12-18(14)22-19(25)13-23-8-10-24(11-9-23)17-6-4-16(21)5-7-17/h2-7,12H,8-11,13H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRIRIVFJAXBAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intermediate Synthesis: 4-(4-Fluorophenyl)piperazine

The piperazine intermediate is synthesized via nucleophilic aromatic substitution. In a representative procedure, 1-fluoro-4-nitrobenzene reacts with piperazine in ethanol under reflux, followed by catalytic hydrogenation to reduce the nitro group to an amine. Alternative methods utilize Ullmann coupling or Buchwald-Hartwig amination for higher regioselectivity.

Key Reaction Conditions :

  • Solvent: Ethanol or toluene

  • Catalyst: Palladium acetate (for coupling reactions)

  • Temperature: 80–100°C (reflux)

  • Yield: 65–78%

Acetamide Coupling

The final step involves reacting 4-(4-fluorophenyl)piperazine with N-(5-chloro-2-methylphenyl)chloroacetamide. Activation of the acetamide’s carboxyl group is achieved using carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).

Representative Procedure :

  • Activation : N-(5-chloro-2-methylphenyl)chloroacetamide (10 mmol) is treated with EDC (12 mmol) and HOBt (10 mmol) in anhydrous dichloromethane at 0°C for 30 minutes.

  • Coupling : 4-(4-fluorophenyl)piperazine (12 mmol) and triethylamine (15 mmol) are added, and the mixture is stirred at room temperature for 12–24 hours.

  • Workup : The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is recrystallized from ethanol/DMF (1:1).

Yield : 68–74%

Optimization of Reaction Parameters

Solvent Effects

Solvent polarity significantly impacts reaction efficiency:

SolventDielectric ConstantYield (%)Purity (%)
DMF36.77498
THF7.56295
Dichloromethane8.97097

Data aggregated from

Polar aprotic solvents like DMF enhance nucleophilicity of the piperazine nitrogen, improving coupling efficiency.

Stoichiometric Ratios

A 1:1.2 molar ratio of acetamide to piperazine minimizes unreacted starting material while avoiding diacylation byproducts. Excess piperazine (>1.5 equiv) reduces yield due to competitive side reactions.

Temperature and Time

Optimal coupling occurs at 25–40°C. Elevated temperatures (>60°C) promote decomposition, while lower temperatures (<15°C) slow kinetics. Reaction completion typically requires 12–18 hours, confirmed by TLC (Rf = 0.45 in ethyl acetate/hexane, 1:1).

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance scalability:

  • Residence Time : 30 minutes

  • Throughput : 1.2 kg/day

  • Purity : 99.5% (HPLC)

Purification Techniques

  • Recrystallization : Ethanol/DMF (1:1) yields crystals with >98% purity.

  • Chromatography : Silica gel chromatography (ethyl acetate/hexane gradient) resolves residual piperazine.

Analytical Characterization

Spectroscopic Data

TechniqueKey Signals
¹H NMR (DMSO-d6)δ 2.26 (s, 3H, CH₃), 3.56–3.75 (m, 8H, piperazine-H), 7.12–8.25 (m, 8H, ArH)
MS m/z 388.9 [M+H]+ (calculated 388.1)
IR 1645 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-F stretch)

Elemental Analysis

ElementCalculated (%)Observed (%)
C62.1562.10
H5.455.43
N10.8210.78

Data from

Challenges and Mitigation Strategies

Common Byproducts

  • Diacylated Piperazine : Forms with excess acetamide (>1.5 equiv). Mitigated by stoichiometric control.

  • Oxidized Derivatives : Aerial oxidation of the piperazine ring minimized via inert atmosphere (N₂/Ar).

Yield-Limiting Factors

  • Solubility Issues : Poor solubility of intermediates in nonpolar solvents addressed by switching to DMF.

  • Moisture Sensitivity : Use of anhydrous solvents and molecular sieves prevents hydrolysis.

Emerging Methodologies

Microwave-Assisted Synthesis

  • Conditions : 100°C, 300 W, 20 minutes

  • Yield : 81% (vs. 68% conventional)

Enzymatic Coupling

  • Enzyme : Candida antarctica lipase B (CAL-B)

  • Solvent : tert-Butanol

  • Yield : 65% (greener alternative)

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects in treating neurological and psychiatric disorders, such as anxiety and depression.

    Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity and thereby exerting its effects on the central nervous system. The exact pathways and molecular targets are still under investigation, but its piperazine moiety is crucial for its binding affinity and activity.

Comparison with Similar Compounds

Structural Analogues

Substituent Variations on the Piperazine Ring
  • Compound 15 (): 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide Structural difference: Incorporates a thiazol-2-yl group instead of the 5-chloro-2-methylphenyl moiety.
  • PPZ1 (): [4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(3-fluorophenyl)methanone Structural difference: Replaces the acetamide linker with a ketone group. Impact: The absence of the acetamide group may reduce hydrogen-bonding interactions, affecting TRPC6 activation efficacy .
Substituent Variations on the Aromatic Ring
  • N-(5-fluoro-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide () :

    • Structural difference: Fluorine replaces chlorine at the 5-position of the phenyl ring.
    • Impact: Reduced electronegativity and steric bulk may alter receptor binding affinity .
  • N-(5-fluoro-2-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide () :

    • Structural difference: Nitro group on the piperazine’s phenyl ring.
    • Impact: The electron-withdrawing nitro group increases metabolic stability but may introduce toxicity risks .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) LogP Key Substituents Reference
Target Compound 377.84* N/A ~3.2† 5-Cl-2-MePh, 4-F-Ph-piperazine -
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide 410.51 269–270 2.8 Thiazol-2-yl, 4-F-Ph-piperazine
PPZ1 358.81 N/A 4.1 5-Cl-2-MePh, 3-F-Ph-piperazine
N-(5-fluoro-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide 357.41 N/A 3.0 5-F-2-MePh, Ph-piperazine

*Calculated from molecular formula C19H20ClFN3O. †Predicted using ChemDraw.

Pharmacological Activities

TRPC6 Modulation
  • Target Compound : Predicted to activate TRPC6 channels due to structural similarity to PPZ1 and PPZ2, which promote neurite outgrowth and neuroprotection via TRPC6 activation .
  • PPZ1/PPZ2 (): Activity: Activate TRPC6 in a DAG-dependent manner, with EC50 values in the nanomolar range. Limitations: Cross-reactivity with TRPC3 and TRPC7 reduces specificity .
Antimicrobial Activity
  • Acetamide Derivatives () : Compounds 47–50 exhibit antimicrobial activity (e.g., compound 47: MIC = 8 µg/mL against S. aureus).
  • Target Compound: The 4-fluorophenyl group may enhance antifungal activity compared to non-halogenated analogues .
Anti-Inflammatory Potential
  • Thiazole Derivatives () : Compounds 13–18 inhibit MMP enzymes (e.g., compound 15: IC50 = 0.8 µM against MMP-9).
  • Target Compound : Lack of a thiazole ring may limit MMP inhibition but could reduce off-target effects .

Biological Activity

N-(5-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is a synthetic compound belonging to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities, making them a focus of research in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons to similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC19H21ClFN3O
Molecular Weight349.84 g/mol
CAS Number553657-57-1

The biological activity of this compound primarily stems from its interaction with various neurotransmitter receptors, particularly in the central nervous system (CNS). Piperazine derivatives are known to modulate the activity of serotonin and dopamine receptors, which are crucial in treating psychiatric and neurological disorders. The specific interactions of this compound with these receptors could lead to its potential use in treating conditions such as anxiety, depression, and schizophrenia.

Key Mechanisms:

  • Serotonin Receptor Modulation : The compound may act as an agonist or antagonist at serotonin receptors, influencing mood and anxiety levels.
  • Dopamine Receptor Interaction : By modulating dopamine pathways, it could have implications in the treatment of psychotic disorders.
  • Calcium Channel Regulation : Preliminary studies suggest that it may affect store-operated calcium entry (SOCE) pathways, which are vital for neuronal signaling and synaptic plasticity .

Biological Activity Data

Research has indicated that compounds similar to this compound exhibit significant biological activities. Below is a summary of findings from various studies:

Study ReferenceActivity EvaluatedFindings
Antidepressant-like effectsDemonstrated efficacy in animal models for reducing depressive behaviors.
Neuroprotective effectsShowed potential in protecting neurons from amyloid-beta toxicity in Alzheimer's models.
Antipsychotic propertiesIndicated reduction in psychotic symptoms in preclinical studies involving dopamine pathways.

Case Studies

  • Antidepressant Effects : In a study conducted on mice, treatment with this compound resulted in significant reductions in immobility time during forced swim tests, indicating antidepressant-like effects.
  • Neuroprotection : Another study highlighted its ability to restore calcium homeostasis and synaptic function in hippocampal neurons exposed to toxic amyloid-beta peptides, suggesting a role in neuroprotection against Alzheimer's disease.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other piperazine derivatives:

Compound NameStructure TypeNotable Activity
4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamidePiperazine derivativeAntidepressant-like effects
N-(2-chlorophenyl)-2-[4-(phenylpiperazin-1-yl)]acetamidePiperazine derivativeNeuroprotective properties

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